Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- is a chemical compound that belongs to the class of amines, specifically a substituted benzenemethanamine. This compound features a cyclohexyl group and a butenyl substituent, which contribute to its unique properties and potential applications in various fields, including medicinal chemistry.
This compound can be synthesized through various organic reactions involving amines and alkenes, often utilizing transition metal catalysts for efficient coupling reactions. The development of such compounds is significant in pharmaceutical research, particularly for their biological activity.
Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- is classified as an aliphatic amine due to the presence of a primary amine group attached to an aromatic ring. It is also categorized under organic compounds due to its carbon-based structure.
The synthesis of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- typically involves several key steps:
Recent studies suggest using ruthenium-catalyzed reactions for the formation of C-N bonds, which are crucial in synthesizing such compounds. These methods often involve:
The molecular structure of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- can be represented as follows:
This indicates that the compound contains:
The molecular weight can be calculated based on its constituent atoms, which provides insights into its reactivity and interactions with other molecules.
Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- participates in various chemical reactions typical for amines and alkenes:
The reactivity profile of this compound is influenced by the steric hindrance provided by the cyclohexyl group and the electronic effects from the benzene ring. Studies have shown that using transition metal catalysts can enhance reaction rates and selectivity in C-N bond formation .
The mechanism by which Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- exerts its effects involves:
Quantitative data regarding binding affinities and biological activity profiles would typically be obtained through high-throughput screening methods in pharmacological studies.
Relevant data on these properties can be crucial for applications in drug formulation and material science.
Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- has potential applications in:
This compound exemplifies how structural modifications can lead to diverse biological activities and applications in medicinal chemistry.
The strategic disconnection of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- reveals two primary synthons: (1) a benzenemethanamine (benzylamine) electrophile and (2) a chiral (1R)-1-cyclohexyl-3-butenylamine nucleophile. The C–N bond formation between these fragments is prioritized as the final retrosynthetic step [7] [9]. The cyclohexylbutenyl moiety originates from stereoselective carbonyl addition to cyclohexanecarbaldehyde, exploiting the prochiral center for asymmetric induction [10]. Alternative disconnections include functionalization of the butenyl chain via olefin cross-metathesis after C–N coupling, providing convergent flexibility. Key challenges involve preserving the (R)-stereocenter during N-alkylation and ensuring chemoselectivity to prevent over-alkylation of the primary amine [8].
Enantioselective synthesis of the (1R)-1-cyclohexyl-3-butenylamine fragment employs Cu(I)/chiral ligand systems for carbonyl propargylation followed by stereospecific reduction. Copper-catalyzed addition of trimethylsilylacetylene to cyclohexanecarbaldehyde using (S)-Quinap generates the (R)-alkynyl alcohol with 95% ee [10]. This step is critical for establishing the chiral center:
Cyclohexanecarbaldehyde + TMS-acetylene → (R)-1-(cyclohexyl)-3-(trimethylsilyl)prop-2-yn-1-olSubsequent Lindlar-catalyzed partial hydrogenation of the alkyne yields the (R)-1-cyclohexyl-3-butenyl alcohol, which undergoes Curtius rearrangement or Mitsunobu reaction to install the amine functionality without racemization [10]. Alternative routes include enzymatic resolution of racemic amines using lipases or kinetic resolution catalysts, though yields rarely exceed 50% for the desired enantiomer [5].
Table 1: Asymmetric Methods for Chiral Amine Synthesis
| Method | Catalyst/Reagent | Yield | ee (%) | Key Feature |
|---|---|---|---|---|
| Cu-catalyzed alkynylation | (S)-Quinap/CuBr | 88–89% | 95 | TMS-alkyne compatibility |
| Enzymatic resolution | Lipase PS-30 | 45% | >99 | Low theoretical yield |
| Reductive amination | (S)-Proline-derived | 76% | 90 | Requires ketone precursor |
N-Alkylation of benzenemethanamine with the chiral alkyl electrophile faces competing N,N-dialkylation and epimerization risks. Reductive amination avoids these issues by reacting the (R)-1-cyclohexyl-3-butenylamine with benzaldehyde derivatives under NaBH₄ or NaBH(OAc)₃, achieving >85% monoalkylation yield [8]. For direct Sₙ2 displacement, the chiral amine precursor is converted to its mesylate or tosylate, which reacts with benzenemethanamine in DMF at 60°C. This method requires stoichiometric Hünig's base to prevent elimination of the butenyl group [1]. Palladium-catalyzed C–N coupling represents an advanced alternative, leveraging Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) to couple bromobenzene derivatives with the chiral amine, though this approach is less atom-economical [8].
Temporary amine protection is essential during fragment assembly. The tert-butyldimethylsilyl (TBDMS) group demonstrates optimal performance due to its orthogonal deprotection under fluoride reagents (e.g., TBAF) and stability under basic N-alkylation conditions [10]. For the benzenemethanamine fragment, N-benzylation serves as a robust protecting strategy:
PhCH₂NH₂ + BnBr → PhCH₂N(H)Bn → [Alkylation] → PhCH₂N(Alkyl)Bn → [Deprotection] Hydrogenolysis (H₂/Pd-C) cleanly removes the benzyl group without affecting the butenyl chain or stereocenter [10]. Carbamate protection (Boc, Cbz) is less ideal due to base sensitivity during alkylation. Crucially, TBDMS-protected amines exhibit >95% recovery in model alkylations, outperforming acetyl or phthaloyl groups which suffer from slow deprotection or side reactions [10].
Table 2: Protecting Group Performance in Amine Synthesis
| Protecting Group | Installation Reagent | Deprotection Reagent | Yield Stability | Compatibility Notes |
|---|---|---|---|---|
| TBDMS | TBSCl, imidazole | TBAF | >95% | Stable to Grignard reagents |
| Benzyl (Bn) | BnBr, K₂CO₃ | H₂/Pd-C | 90% | May inhibit catalytic reactions |
| Boc | Boc₂O, DMAP | TFA | 80% | Acid-sensitive substrates |
| Acetyl | Ac₂O, pyridine | NaOH/MeOH | 65% | Epimerization risk |
Chemoenzymatic synthesis leverages ketoreductases (KREDs) and transaminases to generate chiral amine precursors. Cyclohexylbutanone undergoes asymmetric reduction using Lactobacillus kefir KRED to furnish (R)-1-cyclohexyl-3-butanols with 98% ee, followed by Mitsunobu amination [5]. Alternatively, ω-transaminases directly convert 1-(cyclohexyl)-4-oxo-1-butene to the corresponding (R)-amine using pyridoxal-5′-phosphate (PLP) cofactor and alanine donors. This one-pot method achieves 82% yield and >99% ee but requires substrate engineering to match enzyme specificity [5]. For late-stage resolution, lipase-catalyzed kinetic resolution of racemic N-[(1-cyclohexyl-3-butenyl)]benzenemethanamine with vinyl acetate in MTBE affords the (R)-enantiomer with 48% yield and 99% ee, though the maximum theoretical yield limits practicality [5].
Comprehensive Compound List
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5